molecular formula C19H14ClFN2O3S B11485959 3'-(3-Chloro-4-fluorophenyl)-1-propanoyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

3'-(3-Chloro-4-fluorophenyl)-1-propanoyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11485959
M. Wt: 404.8 g/mol
InChI Key: GLDGOGWKFGOLMK-UHFFFAOYSA-N
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Description

3’-(3-Chloro-4-fluorophenyl)-1-propanoyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of indole and thiazolidine moieties in its structure suggests potential biological activities, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(3-Chloro-4-fluorophenyl)-1-propanoyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step reactions starting from commercially available precursors. One common approach is the condensation of 3-chloro-4-fluoroaniline with a suitable indole derivative under acidic conditions to form the intermediate. This intermediate is then subjected to cyclization with a thiazolidine derivative in the presence of a base to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its indole and thiazolidine moieties are known to interact with various biological targets, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to modulate biological pathways makes it a promising lead compound in medicinal chemistry.

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3’-(3-Chloro-4-fluorophenyl)-1-propanoyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets in the body. The indole moiety is known to bind to various receptors, including serotonin and dopamine receptors, influencing neurotransmission. The thiazolidine ring can interact with enzymes and proteins, modulating their activity. These interactions lead to the compound’s observed biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.

    Thiazolidine Derivatives: Compounds such as thiazolidine-2,4-dione and pioglitazone share the thiazolidine ring and are known for their therapeutic applications.

Uniqueness: The uniqueness of 3’-(3-Chloro-4-fluorophenyl)-1-propanoyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione lies in its spiro structure, which combines the properties of both indole and thiazolidine moieties. This dual functionality enhances its potential as a versatile bioactive compound with diverse applications in research and industry.

Properties

Molecular Formula

C19H14ClFN2O3S

Molecular Weight

404.8 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1'-propanoylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C19H14ClFN2O3S/c1-2-16(24)22-15-6-4-3-5-12(15)19(18(22)26)23(17(25)10-27-19)11-7-8-14(21)13(20)9-11/h3-9H,2,10H2,1H3

InChI Key

GLDGOGWKFGOLMK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2=CC=CC=C2C3(C1=O)N(C(=O)CS3)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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